1-(3-Bromo-2,6-difluorophenyl)ethanone
Overview
Description
“1-(3-Bromo-2,6-difluorophenyl)ethanone” is a chemical compound with the molecular formula C8H5BrF2O . It has a molecular weight of 235.03 . This compound is often used as a reagent in the preparation of new classes of anti-trypanosomal agents based on imidazopyridines .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5BrF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 . This code provides a unique representation of the compound’s molecular structure. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which account for the ability to donate and accept electrons, were carried out by Kohn–Sham43 analysis .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known to be a useful reagent in the preparation of new classes of anti-trypanosomal agents based on imidazopyridines .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It’s stored at room temperature in an inert atmosphere .Safety and Hazards
The compound is classified under the GHS05 pictogram, indicating that it’s corrosive . The hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Future Directions
Properties
IUPAC Name |
1-(3-bromo-2,6-difluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4(12)7-6(10)3-2-5(9)8(7)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDPVCFHJISTHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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